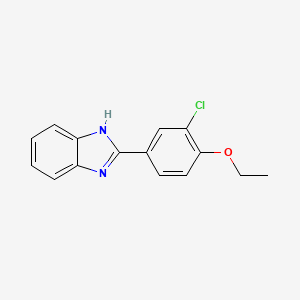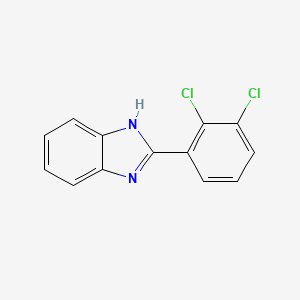
4 5-BENZO-5/'-(CARBOXYMETHYL)-1/'-ETHYL-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4 5-Benzo-5/'-(carboxymethyl)-1/'-ethyl-3' is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of benzamide and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4 5-benzo-5/'-(carboxymethyl)-1/'-ethyl-3' is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition may lead to the anti-inflammatory effects of 4 5-benzo-5/'-(carboxymethyl)-1/'-ethyl-3'.
Biochemical and Physiological Effects
4 5-benzo-5/'-(carboxymethyl)-1/'-ethyl-3' has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4 5-benzo-5/'-(carboxymethyl)-1/'-ethyl-3' in lab experiments is its relatively low toxicity. This compound has been found to have low cytotoxicity in vitro, which makes it suitable for use in cell culture experiments. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4 5-benzo-5/'-(carboxymethyl)-1/'-ethyl-3'. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to explore its potential as a therapeutic agent in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Synthesemethoden
The synthesis method of 4 5-benzo-5/'-(carboxymethyl)-1/'-ethyl-3' involves the reaction of benzamide with ethyl chloroformate and sodium hydroxide. The reaction results in the formation of 4 5-benzo-5/'-(carboxymethyl)-1/'-ethyl-3' as a white solid. This synthesis method has been widely used in scientific research to produce this compound for various applications.
Wissenschaftliche Forschungsanwendungen
4 5-benzo-5/'-(carboxymethyl)-1/'-ethyl-3' has been extensively studied for its potential applications in scientific research. This compound has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
163016-50-0 |
|---|---|
Produktname |
4 5-BENZO-5/'-(CARBOXYMETHYL)-1/'-ETHYL-3 |
Molekularformel |
C37H42N2O5S |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




